N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide
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Overview
Description
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyridine ring, a piperazine ring, and a pyrimidinyl group, making it a versatile molecule for further functionalization and study.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as acetylcholinesterase and DNA gyrase . These enzymes play crucial roles in neurotransmission and DNA replication, respectively.
Mode of Action
Compounds with similar structures have been found to inhibit their targets, leading to changes in cellular processes . For instance, acetylcholinesterase inhibitors prevent the breakdown of acetylcholine, enhancing cholinergic neurotransmission .
Biochemical Pathways
Inhibition of acetylcholinesterase would affect the cholinergic neurotransmission pathway . Similarly, inhibition of DNA gyrase would affect the DNA replication pathway .
Result of Action
Inhibition of acetylcholinesterase could potentially enhance cholinergic neurotransmission , while inhibition of DNA gyrase could potentially inhibit DNA replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide typically involves multiple steps, starting with the formation of the piperazine ring. The final step involves the acetylation of the pyrimidinyl group to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes to elucidate biological pathways.
Medicine: N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide has shown potential as a therapeutic agent, with applications in treating diseases such as cancer and infectious diseases.
Industry: Its derivatives are used in the production of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)benzamide
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives
Uniqueness: N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide stands out due to its unique structural features, which allow for diverse functionalization and broad applicability in scientific research and industrial applications.
This compound's versatility and potential make it a valuable subject of study and application across multiple disciplines. Its continued exploration may lead to new discoveries and advancements in various fields.
Properties
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-12(22)19-13-10-17-15(18-11-13)21-8-6-20(7-9-21)14-4-2-3-5-16-14/h2-5,10-11H,6-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGSIWJOODRTAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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